Ethyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H13F2NO4S2 and its molecular weight is 397.41. The purity is usually 95%.
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Scientific Research Applications
Environmental Persistence and Bioaccumulation
- Microbial Degradation of Polyfluoroalkyl Chemicals : Polyfluoroalkyl chemicals are known for their wide use in industrial and commercial applications due to their unique properties. These compounds, including Ethyl 4-fluoro-3-{[(4-fluorophenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate, might share similar concerns regarding their persistence in the environment and potential bioaccumulation. Liu and Avendaño (2013) review the environmental biodegradability of such compounds, emphasizing the challenges in assessing their fate and effects due to their complex degradation pathways and potential for forming perfluorinated acids (PFAs) (Liu & Avendaño, 2013).
Monitoring and Environmental Impact
- Emerging Poly- and Perfluoroalkyl Substances in Aquatic Environments : The increasing detection of PFASs in various environments underscores the need for monitoring these substances, including potentially related compounds like Ethyl 4-fluoro-3-{[(4-fluorophenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate. Xiao (2017) discusses the identification of new PFASs in aquatic systems, highlighting the importance of understanding their environmental fate and distribution (Xiao, 2017).
Chemosensors and Analytical Techniques
- Fluorescent Chemosensors Based on 4-Methyl-2,6-Diformylphenol : Research on developing chemosensors for detecting various analytes, including metal ions and neutral molecules, showcases the potential for designing specific detection methods for compounds like Ethyl 4-fluoro-3-{[(4-fluorophenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate. Roy (2021) explores the use of DFP-based chemosensors, indicating the breadth of analytical applications for monitoring and detecting fluorinated compounds (Roy, 2021).
Mechanism of Action
Target of Action
The compound might be involved in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound might be involved in the suzuki–miyaura coupling reaction pathway .
Result of Action
The compound might be involved in the formation of new carbon–carbon bonds via suzuki–miyaura coupling reactions .
Action Environment
The suzuki–miyaura coupling reactions, in which the compound might be involved, are known for their mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
ethyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO4S2/c1-2-24-17(21)15-16(14-12(19)4-3-5-13(14)25-15)26(22,23)20-11-8-6-10(18)7-9-11/h3-9,20H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWUZFSSEKVLAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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